(6-Bromo-2,3-difluorophenyl)trimethylsilane
Overview
Description
(6-Bromo-2,3-difluorophenyl)trimethylsilane: is a chemical compound with the molecular formula C9H11BrF2Si and a molecular weight of 265.17 g/mol . This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a trimethylsilane group attached to a phenyl ring. It is commonly used in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2,3-difluorophenyl)trimethylsilane typically involves the reaction of 6-bromo-2,3-difluorobenzene with trimethylsilyl chloride in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-2,3-difluorophenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in coupling reactions such as to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride .
Common Reagents and Conditions
Substitution Reactions: Reagents like (e.g., amines, thiols) and are commonly used.
Coupling Reactions: and are typically employed.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are used as reducing agents.
Major Products Formed
Substitution Reactions: Formation of substituted phenyl derivatives.
Coupling Reactions: Formation of biaryl compounds.
Reduction Reactions: Formation of 2,3-difluorophenyltrimethylsilane.
Scientific Research Applications
(6-Bromo-2,3-difluorophenyl)trimethylsilane has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of advanced materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules
Mechanism of Action
The mechanism of action of (6-Bromo-2,3-difluorophenyl)trimethylsilane involves its ability to undergo various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in coupling reactions, the compound acts as a precursor to biaryl compounds, which can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- (6-Bromo-2-fluorophenyl)trimethylsilane
- (6-Bromo-3-fluorophenyl)trimethylsilane
- (6-Chloro-2,3-difluorophenyl)trimethylsilane
Uniqueness
(6-Bromo-2,3-difluorophenyl)trimethylsilane is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct reactivity and properties compared to similar compounds. The combination of these substituents allows for versatile applications in organic synthesis and scientific research .
Properties
IUPAC Name |
(6-bromo-2,3-difluorophenyl)-trimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrF2Si/c1-13(2,3)9-6(10)4-5-7(11)8(9)12/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSSGHFPSCELKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrF2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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